

Velusetrag Hydrochloride: A Comprehensive Technical Guide on its Effects on Gastrointestinal Motility

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Compound of Interest						
Compound Name:	Velusetrag hydrochloride					
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Abstract

Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist with prokinetic properties that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation. As a selective agonist, Velusetrag mimics the action of serotonin at 5-HT4 receptors, which are primarily located on enteric neurons. This activation enhances the release of acetylcholine, a key neurotransmitter in the regulation of GI muscle contractions. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical effects on GI motility, and detailed experimental protocols relevant to the study of Velusetrag. All quantitative data from key studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Gastrointestinal motility disorders are characterized by abnormal GI muscle contractions, leading to symptoms such as nausea, vomiting, bloating, abdominal pain, and constipation. **Velusetrag hydrochloride** is a next-generation prokinetic agent designed to selectively target the 5-HT4 receptor, thereby avoiding the off-target effects associated with older, less selective



prokinetic drugs. Its high intrinsic activity and selectivity for the 5-HT4 receptor make it a promising therapeutic candidate for conditions characterized by delayed GI transit.

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Velusetrag is a potent agonist of the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). The binding of Velusetrag to the 5-HT4 receptor on presynaptic terminals of cholinergic enteric neurons initiates a downstream signaling cascade that ultimately leads to enhanced acetylcholine release and increased gastrointestinal motility.[1][2]

The signaling pathway is initiated by the activation of the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine from the neuron.[3][4] The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, triggering muscle contraction and promoting gastrointestinal motility.[5]

Velusetrag's 5-HT4 Receptor Signaling Pathway.

Quantitative Data on Gastrointestinal Motility

The effects of Velusetrag on gastrointestinal motility have been quantified in several clinical trials involving healthy volunteers and patient populations.

Effects on Gastric Emptying



Study Populati on	Treatme nt Group	N	Baselin e GE T1/2 (min)	Post- treatme nt GE T1/2 (min)	Change from Baselin e (%)	p-value vs. Placebo	Referen ce
Healthy Volunteer s (Multiple Doses)	Placebo	12	-	-	-	-	[6][7]
Velusetra g 15 mg	12	-	-	Accelerat ed	0.002	[6][7]	
Velusetra g 30 mg	12	-	-	Accelerat ed	0.002	[6][7]	
Velusetra g 50 mg	12	-	-	Accelerat ed	0.002	[6][7]	
Gastropa resis Patients (Phase 2)	Placebo	34	-	-	-	-	[8]
Velusetra g 5 mg	34	-	-	Numerica Ily Reduced	>0.05	[8]	
Velusetra g 15 mg	34	-	-	Numerica Ily Reduced	>0.05	[8]	
Velusetra g 30 mg	34	-	-	≥20% reduction in 52% of subjects	0.002	[8]	



Effects	s on Col	onic Transit			
Study	Treatme	Baselin	Post-	Change from	p-value

Study Populati on	Treatme nt Group	N	Baselin e GC24	Post- treatme nt GC24	from Baselin	p-value vs. Placebo	Referen ce
Healthy Volunteer s (Single Dose)	Placebo	12	-	-	-	-	[6][7]
Velusetra g 5 mg	12	-	-	Significa ntly Accelerat ed	<0.05	[6][7]	
Velusetra g 15 mg	12	-	-	Significa ntly Accelerat ed	<0.05	[6][7]	
Velusetra g 30 mg	12	-	-	Significa ntly Accelerat ed	<0.05	[6][7]	
Velusetra g 50 mg	12	-	-	Significa ntly Accelerat ed	<0.05	[6][7]	

Effects on Bowel Function in Chronic Idiopathic Constipation



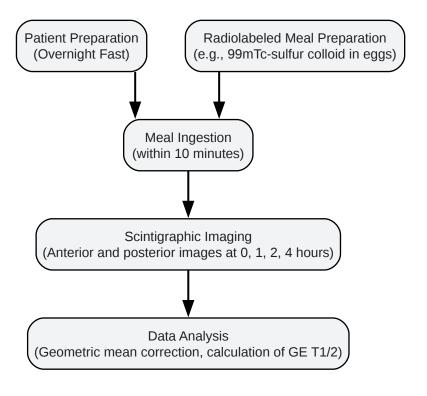
Treatment Group	N	Baseline SBM/week	Change from Baseline in SBM/week	p-value vs. Placebo	Reference
Placebo	~100	<3	1.4	-	[9]
Velusetrag 15 mg	~100	<3	3.6	<0.0001	[9]
Velusetrag 30 mg	~100	<3	3.3	<0.0001	[9]
Velusetrag 50 mg	~100	<3	3.5	<0.0001	[9]

GE T1/2: Gastric Emptying Half-Time; GC24: Geometric Center at 24 hours; SBM: Spontaneous Bowel Movements.

Detailed Experimental Protocols Clinical Assessment of Gastric Emptying: Scintigraphy

Gastric emptying scintigraphy is a validated method to quantitatively measure the rate at which stomach contents empty into the small intestine.





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Workflow for Gastric Emptying Scintigraphy.

Protocol:

- Patient Preparation: Patients are required to fast overnight for at least 8 hours. Medications that may affect gastrointestinal motility are typically withheld.
- Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is prepared.
 The meal is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (99mTc) sulfur colloid.
- Meal Ingestion: The patient consumes the radiolabeled meal within a specified timeframe, usually 10 minutes.
- Imaging: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.
- Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the



stomach at each time point is determined, and the gastric emptying half-time (GE T1/2) is calculated.

Clinical Assessment of Gastric Emptying: 13C-Octanoate Breath Test

The 13C-octanoate breath test is a non-invasive method to assess solid-phase gastric emptying.

Protocol:

- Patient Preparation: Similar to scintigraphy, patients fast overnight.
- Test Meal: A standardized meal, such as a scrambled egg, is prepared with the yolk containing a fixed amount of 13C-octanoic acid.
- Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag.
- Meal Ingestion and Breath Sampling: The patient consumes the test meal. Breath samples are then collected at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.
- Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope
 ratio mass spectrometry. The rate of 13CO2 exhalation reflects the rate of gastric emptying,
 as the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver to
 produce 13CO2.

Preclinical Assessment: In Vitro Organ Bath

The organ bath technique is used to assess the contractile effects of Velusetrag on isolated gastrointestinal tissues.

Protocol:

 Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.



- Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractile activity.
- Equilibration: The tissue is allowed to equilibrate under a resting tension.
- Drug Administration: Increasing concentrations of Velusetrag are added to the organ bath in a cumulative manner.
- Data Recording and Analysis: The contractile responses at each concentration are recorded.
 A concentration-response curve is constructed to determine the potency (EC50) and efficacy (Emax) of Velusetrag.

Preclinical Assessment: In Vivo Animal Models of Constipation

Animal models are used to evaluate the prokinetic effects of Velusetrag in a whole-organism setting. The loperamide-induced constipation model is commonly used.

Protocol:

- Induction of Constipation: Animals (e.g., rats or mice) are treated with loperamide, an opioid receptor agonist that inhibits intestinal motility, to induce constipation.
- Drug Administration: Animals are then treated with Velusetrag or a vehicle control.
- Assessment of Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal or carmine red) is administered orally.
- Measurement: After a specific time, the animals are euthanized, and the distance traveled by
 the marker through the gastrointestinal tract is measured. The total length of the small
 intestine is also measured to calculate the percentage of intestinal transit. Fecal parameters
 such as pellet output and water content can also be assessed.

Safety and Tolerability

Across clinical trials, Velusetrag has been generally well-tolerated. The most common adverse events are related to its prokinetic mechanism of action and include diarrhea, headache,



nausea, and vomiting.[9] Importantly, Velusetrag has shown no significant affinity for the hERG potassium channel, suggesting a low risk for cardiac arrhythmias that were a concern with older 5-HT4 receptor agonists.[6]

Conclusion

Velusetrag hydrochloride is a selective 5-HT4 receptor agonist that has demonstrated significant prokinetic effects across the gastrointestinal tract in both preclinical and clinical studies. Its ability to accelerate gastric emptying and colonic transit, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic option for patients with gastrointestinal motility disorders. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of gastroenterology.

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